4-Chloro-2-(methoxycarbonyl)benzoic acid

Description

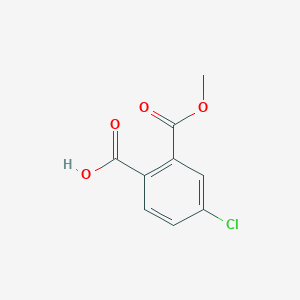

4-Chloro-2-(methoxycarbonyl)benzoic acid is a disubstituted benzoic acid derivative characterized by a chlorine atom at the C4 position and a methoxycarbonyl group at the C2 position of the benzene (B151609) ring. Its chemical structure presents a unique combination of electronic and steric properties that make it a molecule of interest for synthetic chemists.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1310531-95-3 |

| Molecular Formula | C₉H₇ClO₄ |

| Molecular Weight | 214.60 g/mol |

| Appearance | Solid (form may vary) |

Substituted benzoic acids are a broad class of organic compounds that have a carboxylic acid group and other substituents attached to a benzene ring. wikipedia.org The nature and position of these substituents dramatically influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. researchgate.net

The presence of a chlorine atom, an electron-withdrawing group, on the benzene ring of this compound increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The methoxycarbonyl group, also electron-withdrawing, further modulates the electronic environment of the aromatic ring. The ortho-positioning of the methoxycarbonyl group relative to the carboxylic acid can introduce steric hindrance, which may influence its reactivity in certain chemical transformations.

While direct and extensive research specifically on this compound is not widely published, its structural motifs are found in compounds of significant interest. Benzoic acid derivatives are crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and polymers. ontosight.aiarborpharmchem.com For instance, related chlorinated benzoic acid derivatives are known precursors for herbicides and active pharmaceutical ingredients. google.com

In materials science, benzoic acid derivatives are utilized as building blocks for polymers and liquid crystals. ontosight.airesearchgate.net The rigid aromatic core and the functional groups of compounds like this compound make them suitable candidates for the synthesis of polyesters and other condensation polymers with specific thermal or mechanical properties. The presence of both a carboxylic acid and an ester group offers multiple points for polymerization or modification.

Given the limited specific literature on this compound, its research trajectories can be inferred from studies on closely related compounds. The primary areas of investigation for such molecules typically include:

Synthetic Methodology: Exploration of efficient and scalable synthetic routes to this and related disubstituted benzoic acids. A patent for a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, highlights the industrial interest in scalable syntheses of multi-substituted aromatics. google.com

Medicinal Chemistry: Its potential as a scaffold or intermediate in the synthesis of biologically active molecules. Substituted benzoic acids are a common feature in drug discovery, and the specific substitution pattern of this compound could be explored for interaction with various biological targets. researchgate.netijprse.com

Coordination Chemistry: The carboxylic acid moiety can act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or as anticancer agents, as seen with the related 4-chloro-2-methoxybenzoic acid.

Polymer Chemistry: Its use as a monomer or a modifying agent in the synthesis of new polymers. The bifunctional nature of the molecule (a carboxylic acid and an ester) allows for its incorporation into polymer chains, potentially imparting desirable properties such as flame retardancy or altered solubility.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO4 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

4-chloro-2-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) |

InChI Key |

PTKKDFIIKYHQQP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4 Chloro 2 Methoxycarbonyl Benzoic Acid

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-Chloro-2-(methoxycarbonyl)benzoic acid identifies two primary disconnection points that logically lead to readily available starting materials. The first disconnection is at the ester linkage, which simplifies the target molecule into methanol (B129727) and 4-chlorophthalic acid. The second disconnection targets the carbon-chlorine bond, tracing the origin of the molecule back to phthalic acid or its anhydride (B1165640).

Multi-Step Synthesis Pathways

The most prevalent and industrially viable multi-step synthesis pathway for this compound involves a two-stage process that begins with the halogenation of a common starting material, followed by a regioselective esterification.

Table 1: Overview of the Primary Synthetic Pathway

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Halogenation | Phthalic anhydride | Chlorine (Cl₂) | 4-Chlorophthalic anhydride |

| 2 | Regioselective Esterification | 4-Chlorophthalic anhydride | Methanol (CH₃OH) | This compound |

Initial Reaction Sequences and Mechanistic Considerations

The synthesis commences with the chlorination of phthalic anhydride. This reaction is an electrophilic aromatic substitution. The anhydride functional group is electron-withdrawing and deactivating, which typically directs incoming electrophiles to the meta position (position 4). The reaction proceeds through the generation of an electrophilic chlorine species that attacks the benzene (B151609) ring, forming a resonance-stabilized carbocation (sigma complex) before losing a proton to restore aromaticity.

The second and most critical step is the regioselective alcoholysis (methanolysis) of the 4-chlorophthalic anhydride. This is a nucleophilic acyl substitution reaction. youtube.commasterorganicchemistry.com Methanol, acting as a nucleophile, attacks one of the two carbonyl carbons of the anhydride ring. This attack leads to a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond to open the anhydride ring. youtube.com

The regioselectivity of this attack is paramount. The nucleophilic attack by methanol is directed to the C1 carbonyl (the carbon further from the chlorine atom) primarily due to steric hindrance from the chlorine atom at the C4 position. This preferential attack results in the formation of the desired isomer, this compound, over its isomer, 5-chloro-2-(methoxycarbonyl)benzoic acid.

Specific Functional Group Transformations

The formation of the methyl ester is achieved through the direct and regioselective mono-esterification of 4-chlorophthalic anhydride. The reaction with methanol under reflux conditions provides an efficient method for opening the anhydride ring to yield the monoester carboxylic acid. chemspider.com This alcoholysis is a standard method for converting cyclic anhydrides into their corresponding monoesters.

While the Fischer esterification of the diacid, 4-chlorophthalic acid, is a theoretical alternative, controlling the reaction to selectively produce the monoester without significant formation of the diester is considerably more challenging. Therefore, the methanolysis of the anhydride is the preferred industrial and laboratory method for its simplicity and higher selectivity.

The key halogenation strategy involves the direct chlorination of phthalic anhydride to produce the 4-chlorophthalic anhydride precursor. nih.gov This process has been refined for industrial production, with various patents outlining optimized conditions. patsnap.comgoogle.com The reaction is typically carried out by treating an aqueous solution of a phthalic acid salt with chlorine gas. google.comresearchgate.net Precise control of reaction parameters is essential to maximize the yield of the desired 4-chloro isomer and minimize the formation of other isomers or polychlorinated byproducts.

Table 2: Exemplary Conditions for the Chlorination of Phthalic Anhydride Derivatives

| Raw Material | Chlorinating Agent | Medium/Solvent | Temperature | pH Control | Reference |

|---|---|---|---|---|---|

| Monosodium phthalate (B1215562) | Chlorine (Cl₂) | Water | 50-70°C | Weak base (e.g., NaHCO₃) | google.com |

| Phthalic anhydride | Chlorine (Cl₂) | Water | 55-65°C | 4.5-5.5 | researchgate.net |

| Phthalic anhydride | Chlorine (Cl₂) | Water / 1,4-Dioxane | 44°C | ~5.0 (using NaOH solution) | patsnap.com |

Synthetic routes involving nitration and subsequent reduction are not commonly employed for the synthesis of this compound. Such a pathway would be significantly more complex and less efficient than the established method starting from phthalic anhydride. A hypothetical route could involve the nitration of a suitable precursor, reduction of the nitro group to an amine, conversion of the amine to a chloro group via a Sandmeyer reaction, followed by other necessary functional group manipulations. However, the challenges associated with controlling regioselectivity during the nitration step and the multiple transformations required make this approach synthetically impractical and economically unviable compared to the direct chlorination of phthalic anhydride.

Hydrolytic Cleavage of Ester Functionalities

The hydrolysis of the methyl ester in this compound is a key transformation, typically yielding 4-chlorophthalic acid. This reaction is generally achieved through base-catalyzed saponification. The process involves heating the compound under reflux with a strong base, such as sodium hydroxide (B78521), in a mixed solvent system like methanol and water. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon.

Following the complete cleavage of the ester, the resulting sodium salt of the dicarboxylic acid is acidified, often with a mineral acid like hydrochloric acid, to precipitate the final 4-chlorophthalic acid product. chemspider.com The efficiency of this hydrolysis is dependent on factors such as reaction time, temperature, and the concentration of the base.

Table 1: Parameters Influencing Hydrolytic Cleavage Efficiency

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Base Concentration | Higher concentration increases reaction rate but may promote side reactions. | 1.5 - 2.5 molar equivalents |

| Temperature | Higher temperature accelerates the reaction; typically conducted at reflux. | 60-100 °C |

| Reaction Time | Sufficient time is required for complete conversion, often monitored by TLC or HPLC. | 2-5 hours |

| Solvent System | A co-solvent like methanol enhances the solubility of the ester in the aqueous base. | Methanol/Water mixture |

Catalyst Systems and Reaction Condition Optimization

The synthesis of this compound most plausibly occurs via the regioselective mono-esterification of 4-chlorophthalic acid. The optimization of this process hinges on the choice of catalyst and reaction conditions to favor the formation of the desired isomer and prevent the formation of the diester byproduct.

Commonly, strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to facilitate the esterification with methanol. The optimization of this reaction involves a careful balance of several parameters:

Catalyst Loading: The amount of acid catalyst must be sufficient to achieve a reasonable reaction rate without causing degradation or unwanted side reactions.

Temperature: Controls the rate of reaction. Higher temperatures can increase the rate but may also lead to a higher proportion of the diester byproduct.

Stoichiometry: Using a controlled amount of methanol is crucial for maximizing the yield of the mono-ester.

Reaction Time: The process must be monitored to stop the reaction once the optimal concentration of the desired product is reached, preventing further esterification.

Alternative "green" approaches may utilize solid acid catalysts or enzymatic catalysts to improve selectivity and simplify product purification.

Process Development and Scale-Up Investigations

The transition from laboratory-scale synthesis to industrial production of this compound requires extensive process development and scale-up studies. These investigations are centered on maximizing efficiency, ensuring product purity, and achieving economic viability.

Efficiency and Yield Enhancement Studies

Efforts to enhance yield and efficiency focus on the meticulous optimization of reaction parameters. Modern approaches may employ Design of Experiments (DoE) methodologies to systematically investigate the impact of multiple variables simultaneously. beilstein-journals.org For the mono-esterification of 4-chlorophthalic acid, variables would include temperature, catalyst concentration, and the molar ratio of reactants.

Table 2: Illustrative Yield Enhancement via Process Optimization

| Trial | Temperature (°C) | Methanol (Equivalents) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| Initial | 80 | 5.0 | 5 | 65 |

| Optimized | 65 | 1.5 | 2 | 88 |

Impurity Profile Management during Synthesis

Maintaining control over the impurity profile is a critical aspect of process development, as impurities can affect the quality and performance of the final product. nih.gov For the synthesis of this compound from 4-chlorophthalic acid, several key process-related impurities are anticipated.

Potential Impurities:

Unreacted Starting Material: Residual 4-chlorophthalic acid.

Diester Byproduct: Dimethyl 4-chlorophthalate, formed from the over-esterification of the starting material.

Isomeric Byproduct: 5-Chloro-2-(methoxycarbonyl)benzoic acid, which may form depending on the regioselectivity of the esterification.

Residual Solvents/Reagents: Traces of methanol, acid catalyst, or extraction solvents.

Impurity profiling is conducted using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the main component and its organic impurities. biomedres.us Gas Chromatography (GC) may be used to determine residual solvent levels. researchgate.net Management strategies involve optimizing reaction selectivity, implementing effective purification steps (such as recrystallization or chromatography), and setting stringent specifications for raw materials.

Table 3: Impurity Profile Management Strategy

| Impurity | Source | Analytical Method | Control Strategy |

|---|---|---|---|

| 4-chlorophthalic acid | Incomplete reaction | HPLC | Optimize reaction time and temperature; implement purification. |

| Dimethyl 4-chlorophthalate | Over-esterification | HPLC | Control methanol stoichiometry and reaction time. |

| 5-Chloro-2-(methoxycarbonyl)benzoic acid | Lack of regioselectivity | HPLC | Select catalyst and conditions to maximize regioselectivity. |

| Residual Solvents | Purification/Reaction | GC | Implement effective drying and solvent stripping steps. |

Industrial Feasibility and Cost-Efficiency Analyses

The industrial feasibility of any synthetic process for this compound is determined by its cost-efficiency and scalability. A thorough economic analysis involves evaluating both capital expenditure (CapEx) and operating expenditure (OpEx). imarcgroup.comprocurementresource.com

Key Cost Components:

Capital Investment: Includes the cost of reactors, distillation columns for solvent recovery, crystallizers, and drying equipment. procurementresource.com

Utilities: Energy consumption for heating, cooling, and stirring contributes significantly to operating costs.

Waste Disposal: The cost associated with treating and disposing of waste streams, including spent catalyst and solvent residues, is a crucial environmental and economic consideration.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Methoxycarbonyl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Chloro-2-(methoxycarbonyl)benzoic acid is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic aromatic substitution. The chloro group is a deactivating, ortho-, para-directing substituent. Conversely, the methoxycarbonyl and carboxylic acid groups are both deactivating and meta-directing. masterorganicchemistry.com The combined effect of these substituents renders the aromatic ring electron-deficient and thus generally less reactive towards electrophilic attack. Any electrophilic substitution, if it were to occur under harsh conditions, would likely be directed to the positions meta to the deactivating carboxyl and methoxycarbonyl groups.

Conversely, the electron-withdrawing nature of the substituents activates the ring for nucleophilic aromatic substitution (NAS). libretexts.orglibretexts.org The presence of the chloro, methoxycarbonyl, and carboxylic acid groups enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is particularly pronounced at the carbon atom bearing the chloro substituent, which serves as a leaving group. The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer complex intermediate. libretexts.org A notable example of this reactivity is the synthesis of 4-Chloro-2-(4-methoxyphenylamino)benzoic acid from 2,4-dichlorobenzoic acid and 4-methoxyaniline, which demonstrates the susceptibility of the chloro group to nucleophilic displacement. prepchem.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including the formation of amides and esters, as well as decarboxylation under certain conditions.

Amidation and Esterification Reactions

The carboxylic acid group of this compound can be readily converted to amides and esters through standard coupling reactions.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine, typically in the presence of a coupling agent to activate the carboxyl group. A variety of reagents can be employed for this transformation, including phosphonium (B103445) salts generated in situ from triphenylphosphine (B44618) and N-chlorophthalimide. nih.govacs.orgresearchgate.net These reactions are generally carried out under mild conditions and can accommodate a wide range of amine substrates. nih.gov

| Amine | Coupling Reagent | Solvent | Product | Yield (%) |

| Benzylamine | PPh₃/NCPhth | Toluene | N-benzyl-4-chloro-2-(methoxycarbonyl)benzamide | Good |

| Benzylmethylamine | PPh₃/NCPhth | Toluene | N-benzyl-N-methyl-4-chloro-2-(methoxycarbonyl)benzamide | Moderate |

| Aniline (B41778) | TPTU/NMI or COMU/collidine | Aqueous Media | 4-chloro-N-phenyl-2-(methoxycarbonyl)benzamide | High |

| Dibenzylamine | DMT-MM | Aqueous Media | N,N-dibenzyl-4-chloro-2-(methoxycarbonyl)benzamide | Good |

Esterification of the carboxylic acid can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. nagwa.comchemguide.co.ukyoutube.com This reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the ester product. nagwa.com

| Alcohol | Acid Catalyst | Product |

| Ethanol | H₂SO₄ | Ethyl 4-chloro-2-(methoxycarbonyl)benzoate |

| Methanol (B129727) | HCl | Dimethyl 4-chlorophthalate |

Decarboxylation Pathways

The decarboxylation of benzoic acids, the removal of the carboxyl group as carbon dioxide, can be challenging and often requires forcing conditions or the presence of activating groups. nih.gov For substituted benzoic acids, the presence of ortho-substituents can facilitate decarboxylation. nih.gov The reaction can proceed through various mechanisms, including radical pathways initiated by photoredox catalysis. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, the general principles suggest that it could undergo decarboxylation under thermal or catalytic conditions, potentially leading to 4-chlorobenzoate (B1228818) derivatives. nih.govresearchgate.netnih.gov

Ester Group Reactivity and Transesterification

The methoxycarbonyl group is also amenable to chemical modification, primarily through hydrolysis or transesterification. Hydrolysis of the ester back to the carboxylic acid can be achieved under acidic or basic conditions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification would involve reacting the compound with a different alcohol in the presence of a suitable catalyst to yield a new ester at the 2-position. This allows for the introduction of various alkyl or aryl groups, further diversifying the molecular structure.

Haloarene Reactivity and Cross-Coupling Methodologies

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology is widely used to form biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. This is a key method for the synthesis of arylamines. masterorganicchemistry.com

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 4-position.

Synthesis of Advanced Chemical Intermediates and Functionalized Derivatives

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex and functionally rich molecules, including heterocyclic compounds with potential biological activity. For instance, related 2-aminobenzoic acids are key starting materials for the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities. ibs.re.kr Similarly, derivatives of 2-chlorobenzoic acid can be utilized in the synthesis of benzothiazinones. sigmaaldrich.com

By strategically applying the reactions discussed above—such as amidation followed by intramolecular cyclization or cross-coupling reactions to introduce new functionalities—this compound can be transformed into a variety of advanced chemical intermediates. These intermediates can then be further elaborated to produce novel therapeutic agents, functional materials, and other high-value chemical entities.

Design and Synthesis of Structurally Modified Analogues

The structural modification of this compound can be achieved through reactions targeting its functional groups, enabling the synthesis of a diverse range of analogues. Derivatization strategies often focus on the carboxylic acid moiety, which can readily undergo esterification, amidation, and conversion to an acyl chloride.

Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed to modify the carboxylic acid group. greyhoundchrom.com Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride, for instance by treatment with thionyl chloride or oxalyl chloride, facilitates reactions with a wider range of nucleophiles, including amines to form amides and alcohols to form esters under milder conditions. researchgate.net

The aromatic ring of this compound also presents opportunities for modification. Nucleophilic aromatic substitution (SNAr) reactions, while not extensively documented for this specific molecule, are a plausible pathway for introducing new substituents. The presence of multiple electron-withdrawing groups can activate the ring towards substitution, particularly at positions ortho and para to these groups. For instance, in related chloro-substituted benzoic acids, the chlorine atom can be displaced by nucleophiles under specific reaction conditions.

Furthermore, the synthesis of analogues can commence from structurally similar starting materials. For example, the reaction of 2,4-dichlorobenzoic acid with an appropriate nucleophile, such as an aniline derivative, can yield N-aryl anthranilic acid analogues. prepchem.com Similarly, starting with a substituted anthranilic acid, one could envision a sequence of chlorination and esterification to arrive at analogues of the title compound.

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Diester |

| Carboxylic Acid | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

| Acyl Chloride | Amidation | Amine | Amide-ester |

| Acyl Chloride | Esterification | Alcohol | Diester |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Substituted Benzoic Acid Derivative |

Formation of Polyfunctionalized Aromatic Systems

This compound serves as a valuable scaffold for the synthesis of more complex, polyfunctionalized aromatic systems. The existing substituents guide the regioselectivity of further reactions, allowing for the controlled introduction of additional functional groups.

The synthesis of highly substituted aromatic compounds often involves a multi-step approach. For instance, a synthetic route to a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, starts with p-aminosalicylic acid and involves a sequence of methylation, chlorination, and hydrolysis. google.com This highlights how a substituted benzoic acid framework can be systematically elaborated.

Drawing parallels from this, one could envision a strategy where the chloro- and methoxycarbonyl-substituted benzene ring of the title compound is further functionalized. For example, nitration of the aromatic ring would be expected to occur at the positions directed by the existing substituents. Subsequent reduction of the nitro group to an amine would introduce another functional handle, opening up a wide array of further derivatization possibilities, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -CN, -Br, -OH).

The synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate, involving nucleophilic substitution of a fluorine atom followed by conversion of an amine to a chloro group via a Sandmeyer reaction, further illustrates the strategies available for creating polyhalogenated aromatic systems from benzoic acid derivatives. mdpi.com

Coordination Chemistry and Complex Formation

For example, the hydrazide derivatives of 4-methoxy- and 4-chlorobenzoic acid have been shown to form stable complexes with platinum(II). nih.gov In these complexes, the hydrazide ligands coordinate to the platinum center through their amino groups, resulting in cis-square planar geometries. nih.gov This suggests that derivatives of this compound, such as its hydrazide, could similarly coordinate with transition metal ions.

The carboxylate group itself is a common coordinating moiety. In related compounds like 4-methyl-2-(o-tolylamino)benzoic acid, the molecules form hydrogen-bonded dimers in the solid state through their carboxylic acid groups. nih.gov While not a metal complex, this demonstrates the propensity of the carboxylic acid group to engage in strong intermolecular interactions. It is plausible that deprotonation of the carboxylic acid to the carboxylate would allow it to act as a mono- or bidentate ligand, coordinating to a metal center through its oxygen atoms. The formation of such coordination complexes would be influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methoxycarbonyl Benzoic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For 4-Chloro-2-(methoxycarbonyl)benzoic acid, the key functional groups are the carboxylic acid, the methyl ester, the substituted benzene (B151609) ring, and the carbon-chlorine bond.

The FT-IR spectrum is expected to be dominated by a few characteristic absorptions. The O-H stretch of the carboxylic acid group is typically one of the most recognizable features, appearing as a very broad band in the 3300–2500 cm⁻¹ region, a result of strong intermolecular hydrogen bonding that forms a dimeric structure. The presence of two carbonyl groups, one from the carboxylic acid and one from the methyl ester, should give rise to two distinct C=O stretching vibrations. The ester carbonyl stretch is anticipated around 1735 cm⁻¹, while the carboxylic acid carbonyl, influenced by hydrogen bonding and conjugation with the aromatic ring, is expected at a slightly lower wavenumber, typically in the 1710–1680 cm⁻¹ range.

Vibrations associated with the aromatic ring include C=C stretching bands in the 1600–1450 cm⁻¹ region. The C-O stretching vibrations for the carboxylic acid and the ester are predicted to appear in the 1320–1210 cm⁻¹ range. Out-of-plane C-H bending (wagging) of the aromatic protons provides information on the substitution pattern. spectroscopyonline.com Finally, the C-Cl stretching vibration is expected to produce a moderate to strong absorption in the lower frequency region of the spectrum, typically between 750 and 550 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3300–2500 (very broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~3070 | C-H stretch | Aromatic Ring |

| ~2960 | C-H stretch | Methyl (Ester) |

| ~1735 | C=O stretch | Methyl Ester |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600–1450 | C=C stretch | Aromatic Ring |

| ~1290 | C-O stretch | Carboxylic Acid / Ester |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule.

In the Raman spectrum of this compound, vibrations of the aromatic ring are expected to be particularly prominent. ias.ac.in A strong, sharp signal corresponding to the symmetric ring "breathing" mode is anticipated around 1000 cm⁻¹. The aromatic C=C stretching vibrations, also seen in the IR spectrum, will produce strong bands in the 1600–1550 cm⁻¹ region. researchgate.net The C=O stretching modes for both the ester and carboxylic acid will also be Raman active. Due to the high polarizability of the C-Cl bond, its stretching vibration may also be observed. Symmetrically substituted benzene derivatives often produce characteristic Raman spectra that can aid in structural confirmation. aip.orgmdpi.com

Table 2: Predicted Raman Shifts for this compound This table is interactive. Click on the headers to sort.

| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity |

|---|---|---|---|

| ~3070 | C-H stretch | Aromatic Ring | Medium |

| ~1600 | C=C stretch | Aromatic Ring | Strong |

| ~1735 | C=O stretch | Methyl Ester | Medium |

| ~1700 | C=O stretch | Carboxylic Acid | Medium |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, five distinct proton signals are expected.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically above 10 ppm.

Aromatic Protons (-ArH): There are three protons on the aromatic ring at positions 3, 5, and 6. Due to the asymmetric substitution, they are chemically non-equivalent. Their signals will appear in the aromatic region (7.5–8.5 ppm).

H-6: This proton is ortho to the carboxylic acid group and is expected to be the most downfield of the three aromatic protons. It should appear as a doublet due to coupling with H-5 (ortho-coupling, J ≈ 8-9 Hz).

H-5: This proton is ortho to the chloro group and will be split by both H-6 (ortho-coupling) and H-3 (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

H-3: This proton is ortho to the methoxycarbonyl group. It will appear as a doublet due to the smaller meta-coupling with H-5.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet, typically in the range of 3.9–4.0 ppm.

Table 3: Predicted ¹H NMR Data for this compound This table is interactive. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | broad singlet (s) | N/A |

| H-6 | 8.0–8.2 | doublet (d) | J(ortho) ≈ 8-9 |

| H-5 | 7.7–7.9 | doublet of doublets (dd) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 |

| H-3 | 7.6–7.8 | doublet (d) | J(meta) ≈ 2-3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

Carbonyl Carbons (C=O): Two signals are expected in the downfield region (165–175 ppm), corresponding to the carboxylic acid and ester carbonyls.

Aromatic Carbons: Six signals are anticipated in the 120–145 ppm range. The carbons directly attached to substituents (C-1, C-2, C-4) will have their chemical shifts significantly influenced by them. C-4, attached to the electronegative chlorine, will be shifted accordingly, as will C-1 and C-2, which are bonded to the carbonyl groups. The remaining carbons (C-3, C-5, C-6) will resonate within the typical aromatic region.

Methyl Carbon (-OCH₃): A single signal for the methyl carbon of the ester group is expected in the upfield region, around 50–55 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acid) | 165–170 |

| C=O (Ester) | 164–168 |

| C-4 (Ar-Cl) | 138–142 |

| C-1 (Ar-COOH) | 133–136 |

| C-2 (Ar-COOCH₃) | 131–134 |

| C-6 | 130–132 |

| C-5 | 128–130 |

| C-3 | 125–127 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, ROESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would show a strong cross-peak between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-5 and H-3 would confirm their meta relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would show cross-peaks connecting H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon. This allows for the definitive assignment of the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing connectivity across multiple bonds (typically 2 or 3 bonds). Key HMBC correlations would be expected between:

The methyl protons (-OCH₃) and the ester carbonyl carbon (²J correlation) as well as the aromatic C-2 (³J correlation).

The aromatic proton H-6 and the carbons C-2 and C-4 (³J correlations), and the carboxylic acid carbonyl carbon (³J correlation).

The aromatic proton H-3 and carbons C-1 and C-5 (³J correlations). These long-range correlations are crucial for confirming the 1,2,4-substitution pattern of the benzene ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique shows correlations between nuclei that are close in space, regardless of whether they are connected through bonds. A ROESY spectrum could potentially show a cross-peak between the methyl ester protons (-OCH₃) and the aromatic H-3 proton, which would provide insight into the preferred rotational conformation (conformer) of the methoxycarbonyl group relative to the plane of the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides definitive evidence for its elemental composition and the connectivity of its functional groups.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the presence of the carboxylic acid and methyl ester functional groups. The primary fragmentation processes for aromatic compounds involve the cleavage of bonds adjacent to the aromatic ring and functional group rearrangements. lew.ro

Key Predicted Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (˙OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical, resulting in a prominent acylium ion. This fragment is expected at m/z 183/185. [C₉H₇ClO₄]⁺˙ → [C₈H₄ClO₃]⁺ + ˙OCH₃

Loss of a methoxycarbonyl radical (˙COOCH₃): Scission of the bond between the benzene ring and the ester group would lead to a fragment ion corresponding to the loss of the methoxycarbonyl group. This would result in an ion at m/z 155/157. [C₉H₇ClO₄]⁺˙ → [C₇H₄ClO]⁺ + ˙COOCH₃

Loss of a hydroxyl radical (˙OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical from the molecular ion, yielding an ion at m/z 197/199. docbrown.info [C₉H₇ClO₄]⁺˙ → [C₉H₆ClO₃]⁺ + ˙OH

Loss of carbon dioxide (CO₂): Following the loss of a proton, decarboxylation is a characteristic fragmentation pathway for benzoic acid derivatives. researchgate.net This would result in an ion at m/z 170/172. [C₉H₇ClO₄]⁺˙ → [C₈H₇ClO₂]⁺˙ + CO₂

The following table summarizes the predicted prominent ions in the EI-MS spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Ion | Neutral Loss |

| 214/216 | [C₉H₇ClO₄]⁺˙ (Molecular Ion) | - |

| 197/199 | [C₉H₆ClO₃]⁺ | ˙OH |

| 183/185 | [C₈H₄ClO₃]⁺ | ˙OCH₃ |

| 170/172 | [C₈H₇ClO₂]⁺˙ | CO₂ |

| 155/157 | [C₇H₄ClO]⁺ | ˙COOCH₃ |

This interactive table outlines the expected fragmentation patterns based on chemical principles.

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. For the molecular formula of this compound, C₉H₇ClO₄, the theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O).

The calculated exact mass provides a highly accurate benchmark for experimental determination via HRMS, confirming the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Calculated Exact Mass Data:

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₇³⁵ClO₄ | ³⁵Cl | 214.00839 |

This table presents the calculated high-resolution masses for the two major chlorine isotopes of the target compound.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

The molecular conformation of this compound is determined by the spatial arrangement of its substituent groups on the benzene ring. Steric and electronic effects influence the planarity of the molecule.

Dihedral Angles: It is expected that the benzene ring itself remains largely planar. However, steric hindrance between the adjacent carboxylic acid and methoxycarbonyl groups at positions 1 and 2 would likely cause these groups to twist out of the plane of the benzene ring. In the analogous structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid group is twisted by approximately 20.2° relative to the benzene ring, while the methoxycarbonyl group is nearly coplanar (dihedral angle of 1.5°). nih.gov A similar conformation is plausible for the chloro-analogue, potentially with a slightly larger twist for the carboxylic acid due to the larger van der Waals radius of chlorine compared to fluorine.

Bond Lengths and Angles: The bond lengths and angles are expected to fall within standard ranges for substituted benzoic acids. The C-Cl, C=O, C-O, and C-C bonds will have characteristic lengths reflective of their bonding environment.

The solid-state packing of this compound will be predominantly governed by hydrogen bonding interactions involving the carboxylic acid group.

Carboxylic Acid Dimers: A ubiquitous and highly stable supramolecular motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govresearchgate.net This interaction is highly directional and is a primary driver in the crystal packing of many benzoic acid derivatives. rsc.orgresearchgate.net

The expected hydrogen bonding and packing are summarized in the table below, based on common motifs found in related structures.

| Interaction Type | Donor | Acceptor | Description |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Forms characteristic centrosymmetric dimers, linking two molecules. |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Ester/Carboxyl) | Contributes to the stabilization of the three-dimensional crystal lattice. |

This interactive table details the anticipated intermolecular interactions responsible for the crystal structure.

Computational and Theoretical Investigations of 4 Chloro 2 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the equilibrium geometry of molecules. For 4-Chloro-2-(methoxycarbonyl)benzoic acid, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). scispace.comvjst.vn This level of theory effectively accounts for electron correlation and provides a detailed description of the molecule's structural parameters.

The optimization process systematically adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. The resulting optimized geometry reveals key bond lengths, bond angles, and dihedral angles. Theoretical calculations for related substituted benzoic acids and methyl benzoates suggest that the aromatic ring will exhibit slight distortions from a perfect hexagon due to the electronic effects of the chloro, carboxylic acid, and methoxycarbonyl substituents. researchgate.netresearchgate.net The C-Cl bond, C=O bonds of both the acid and ester groups, and the C-O bonds are of particular interest as they define the molecule's primary chemical features.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical, yet scientifically plausible, data based on computational studies of similar molecules.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-C (aromatic) | 1.390 - 1.410 | |

| C-C(O)OH | 1.495 | |

| C=O (acid) | 1.215 | |

| C-O (acid) | 1.350 | |

| C=O (ester) | 1.210 | |

| Bond Angles (°) | C-C-Cl | 119.5 |

| C-C-COOH | 121.0 | |

| O=C-O (acid) | 123.0 | |

| C-C-C(O)OCH₃ | 118.5 |

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, the key rotational degrees of freedom are around the C-C bond connecting the carboxylic acid group to the ring, the C-C bond connecting the methoxycarbonyl group, and the C-O bond of the carboxylic acid's hydroxyl group. nih.govchemistrysteps.com

The relative orientation of the carboxylic acid and the adjacent methoxycarbonyl group is a primary determinant of conformational stability. Steric hindrance between these two bulky groups can lead to non-planar arrangements being energetically favored. Furthermore, the orientation of the hydroxyl proton of the carboxylic acid can be either cis or trans with respect to the carbonyl group, with the cis conformation often stabilized by an intramolecular hydrogen bond, especially in related ortho-substituted benzoic acids. nih.gov By calculating the energies of various possible conformers, a potential energy surface can be mapped to identify the global minimum energy structure and the energy barriers between different conformers.

Table 2: Predicted Relative Energies of Key Conformers of this compound This table presents hypothetical, yet scientifically plausible, data based on computational studies of similar molecules.

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Conformer I (Global Minimum) | Carboxylic acid O-H cis to C=O, methoxycarbonyl group rotated to minimize steric clash. | 0.00 |

| Conformer II | Carboxylic acid O-H trans to C=O. | ~15 - 20 |

| Conformer III | Rotation of the methoxycarbonyl group into a higher energy position. | ~8 - 12 |

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for validating experimental results and assigning spectral features.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. conicet.gov.arresearchgate.net This calculation is typically performed on the DFT-optimized geometry. The magnetic shielding tensors for each nucleus are computed and then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons of the ester. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and carbonyl substituents. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, with the carbonyl carbons of the acid and ester groups appearing significantly downfield. researchgate.net Comparing these calculated shifts with experimental data helps confirm the molecular structure. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using the GIAO Method This table presents hypothetical, yet scientifically plausible, data based on computational studies of similar molecules.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -COOH | 11.0 - 13.0 |

| Ar-H | 7.5 - 8.2 | |

| -OCH₃ | 3.9 - 4.1 | |

| ¹³C | -COOH | 168 - 172 |

| -COOCH₃ | 165 - 168 | |

| Ar-C | 125 - 140 | |

| -OCH₃ | 52 - 55 |

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be directly correlated with peaks in experimental Infrared (IR) and Raman spectra. researchgate.netresearchgate.net

Key vibrational modes for this compound include the O-H stretching of the carboxylic acid, the C=O stretching of both the acid and ester groups, C-Cl stretching, and various C-C and C-H vibrations of the aromatic ring. researchgate.netnih.gov The C=O stretching frequencies are particularly sensitive to their chemical environment and are expected to appear as strong bands in the IR spectrum. DFT calculations provide a basis for the unambiguous assignment of these experimental bands.

Table 4: Predicted Major Vibrational Frequencies and Assignments This table presents hypothetical, yet scientifically plausible, data based on computational studies of similar molecules.

| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3100 | O-H stretch (acid) | Broad, Medium |

| ~3050 | Aromatic C-H stretch | Weak-Medium |

| ~1725 | C=O stretch (acid) | Strong |

| ~1700 | C=O stretch (ester) | Strong |

| ~1600, ~1480 | Aromatic C=C stretch | Medium |

| ~1300 | C-O stretch | Medium |

| ~750 | C-Cl stretch | Medium-Strong |

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the molecule's reactivity, stability, and optical properties. This is primarily achieved through the examination of the frontier molecular orbitals (FMOs). vjst.vn

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid and methoxycarbonyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. actascientific.comnih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net Calculations for this molecule would provide specific energy values for these orbitals and a visual representation of their spatial distribution, helping to predict sites of electrophilic and nucleophilic attack.

Table 5: Predicted Electronic Properties of this compound This table presents hypothetical, yet scientifically plausible, data based on computational studies of similar molecules.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 - 5.5 eV |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. actascientific.comwikipedia.org A small energy gap generally signifies high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For many organic molecules, this gap can be correlated with their electronic and optical properties. researchgate.net

A detailed Frontier Molecular Orbital analysis for this compound, including specific energy values for the HOMO and LUMO orbitals and the calculated energy gap, has not been reported in the surveyed scientific literature. Therefore, a quantitative discussion of its reactivity based on FMO theory cannot be provided at this time.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. wisc.edu

This analysis provides quantitative insight into the donor-acceptor interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and electron delocalization, which are crucial for understanding molecular stability and reactivity. jmaterenvironsci.com

Specific NBO analysis for this compound, including data on charge distribution, atomic charges, and the stabilization energies of key intramolecular interactions, is not available in the reviewed literature. Consequently, a detailed report on charge transfer and delocalization for this compound cannot be compiled.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, using a color spectrum to represent different potential values. researchgate.netyoutube.com

Typically, regions with negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack, often corresponding to the location of lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, regions with positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack, usually found around hydrogen atoms. youtube.com The MEP surface provides a visual representation of a molecule's size, shape, and charge-related properties. researchgate.net

A specific MEP surface map for this compound has not been published. Without this analysis, a visual and quantitative prediction of its electrophilic and nucleophilic reactive sites is not possible.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to investigate reaction mechanisms. These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

Such computational investigations can elucidate the step-by-step pathway of a chemical transformation, clarify the roles of catalysts, and predict the stereochemical outcomes of reactions. This theoretical insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

However, a search of the scientific literature did not yield any computational studies detailing specific reaction mechanisms or transition state structures involving this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules, such as electronic transition energies and oscillator strengths. actascientific.com It is the primary method for simulating UV-Visible absorption spectra. actascientific.com

By calculating the energies required to promote an electron from occupied orbitals to unoccupied orbitals, TD-DFT can predict the absorption wavelengths (λmax) of a compound. This information is crucial for understanding a molecule's photophysical properties and its potential applications in areas like dyes, sensors, and photochemistry.

A TD-DFT analysis for this compound, which would provide data on its electronic absorption spectra, maximum absorption wavelengths, and the nature of its electronic transitions, has not been reported in the available scientific literature.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(methoxycarbonyl)benzoic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves functional group interconversion or coupling reactions. For example:

- Carbamoylation : React 2-chloro-4-aminobenzoic acid with methyl chloroformate in the presence of a base like triethylamine to install the methoxycarbonyl group. Optimize solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions .

- Selective Chlorination : Use directed ortho-metalation strategies to introduce the chloro group while preserving the methoxycarbonyl moiety. Monitor reaction progress via TLC or HPLC to avoid over-halogenation .

- Yield Optimization : Control temperature (0–5°C for exothermic steps) and stoichiometry (1.2–1.5 equivalents of methyl chloroformate). Post-reaction, purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%) and detect trace impurities (e.g., dechlorinated byproducts) .

- NMR Spectroscopy : Confirm substitution patterns via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) and -NMR (carboxylic acid carbonyl at ~170 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to validate stereoelectronic effects influencing reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving substituent effects on this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare values in deuterated solvents to distinguish between electrophilic aromatic substitution (EAS) and radical pathways during halogenation .

- Computational Modeling : Use density functional theory (DFT) to calculate activation barriers for competing pathways (e.g., methoxycarbonyl-directed vs. chloro-directed reactivity). Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .

- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., identical solvent, catalyst loading) to isolate variables causing discrepancies. Publish negative results to clarify mechanistic ambiguities .

Q. What computational approaches are used to predict the compound’s interaction with biological targets, and how do structural modifications alter binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2). The chloro group enhances hydrophobic binding, while the methoxycarbonyl moiety may sterically hinder active-site access .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and Hammett σ constants. For example, replacing the chloro group with fluorine increases electron-withdrawing effects, potentially improving binding to charged residues .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic targets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers design experiments to analyze environmental degradation pathways of this compound in aquatic systems?

Methodological Answer:

- Photolysis Studies : Exclude aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Identify intermediates (e.g., hydroxylated or de-esterified products) to map transformation pathways .

- Microcosm Experiments : Incubate the compound with sediment/water samples under aerobic/anaerobic conditions. Use -labeling to track mineralization to CO₂ or incorporation into biomass .

- Ecotoxicity Assays : Test degradation products on Daphnia magna or algae to correlate structural changes with toxicity thresholds (e.g., EC₅₀ values) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or acetone/hexane. The methoxycarbonyl group often requires polar aprotic solvents for crystal nucleation .

- Additive Screening : Introduce co-formers (e.g., nicotinamide) to form co-crystals or salts, improving lattice stability. Monitor via powder XRD to confirm phase purity .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions reduces defects. For hygroscopic samples, perform crystallization under inert atmosphere .

Q. Tables for Quick Reference

| Key Reaction Conditions (Synthesis Optimization) |

|---|

| Step |

| Carbamoylation |

| Chlorination |

| Purification |

| Analytical Parameters (HPLC-MS) |

|---|

| Column |

| Mobile Phase |

| Retention Time |

| Detection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.